

L-Alanine Benzyl Ester Hydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *benzyl 2-aminopropanoate*

Cat. No.: *B8808450*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of L-alanine benzyl ester hydrochloride. This crucial amino acid derivative serves as a fundamental building block in peptide synthesis and various other applications within the pharmaceutical and biotechnology industries.

Chemical Structure and Properties

L-alanine benzyl ester hydrochloride is the hydrochloride salt of the benzyl ester of L-alanine. The esterification of the carboxylic acid group with a benzyl group and the subsequent formation of a hydrochloride salt enhances the compound's stability and utility in synthetic chemistry.

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| Molecular Formula | C ₁₀ H ₁₄ ClNO ₂ | [1] |
| Molecular Weight | 215.68 g/mol | [1] |
| CAS Number | 5557-83-5 | |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 133-142 °C | [2] |
| Purity | ≥98% (HPLC) | [1][3] |
| Solubility | Soluble in water, methanol, and ethanol. | |
| Storage | -20°C, protected from moisture.[1] | |

Structure Diagram:

Caption: Chemical structure of L-alanine benzyl ester hydrochloride.

Spectroscopic Data

Precise structural elucidation and purity assessment are critical for the application of L-alanine benzyl ester hydrochloride in research and development. Below is a summary of expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

¹H NMR (Proton NMR):

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|---|
| ~7.30-7.45 | m | 5H | Aromatic protons (C ₆ H ₅) |
| ~5.20 | s | 2H | Benzyl CH ₂ |
| ~4.15 | q | 1H | α -CH |
| ~1.60 | d | 3H | Alanine CH ₃ |
| ~8.50 (broad) | s | 3H | NH ₃ ⁺ |

¹³C NMR (Carbon NMR):

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|-------------------------|
| ~170 | Ester C=O |
| ~135 | Aromatic C (quaternary) |
| ~128-129 | Aromatic CH |
| ~67 | Benzyl CH ₂ |
| ~50 | α -CH |
| ~16 | Alanine CH ₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--|
| ~3000-3200 | Strong, broad | N-H stretch (from NH ₃ ⁺) |
| ~2900-3000 | Medium | C-H stretch (aliphatic and aromatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1500, 1600 | Medium | C=C stretch (aromatic ring) |
| ~1200 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.[\[1\]](#) Electron impact (EI) or electrospray ionization (ESI) can be used.

- Molecular Ion (M⁺): The molecular weight of the free base (L-alanine benzyl ester) is 179.22 g/mol. In ESI-MS, a prominent peak at m/z = 180.23 [M+H]⁺ would be expected.
- Key Fragmentation Patterns: Common fragmentation would involve the loss of the benzyl group (C₇H₇, 91 m/z) or the entire benzyloxycarbonyl group.

Experimental Protocols

Synthesis of L-Alanine Benzyl Ester Hydrochloride

A common and efficient method for the synthesis of L-alanine benzyl ester hydrochloride is through the esterification of L-alanine with benzyl alcohol using thionyl chloride.

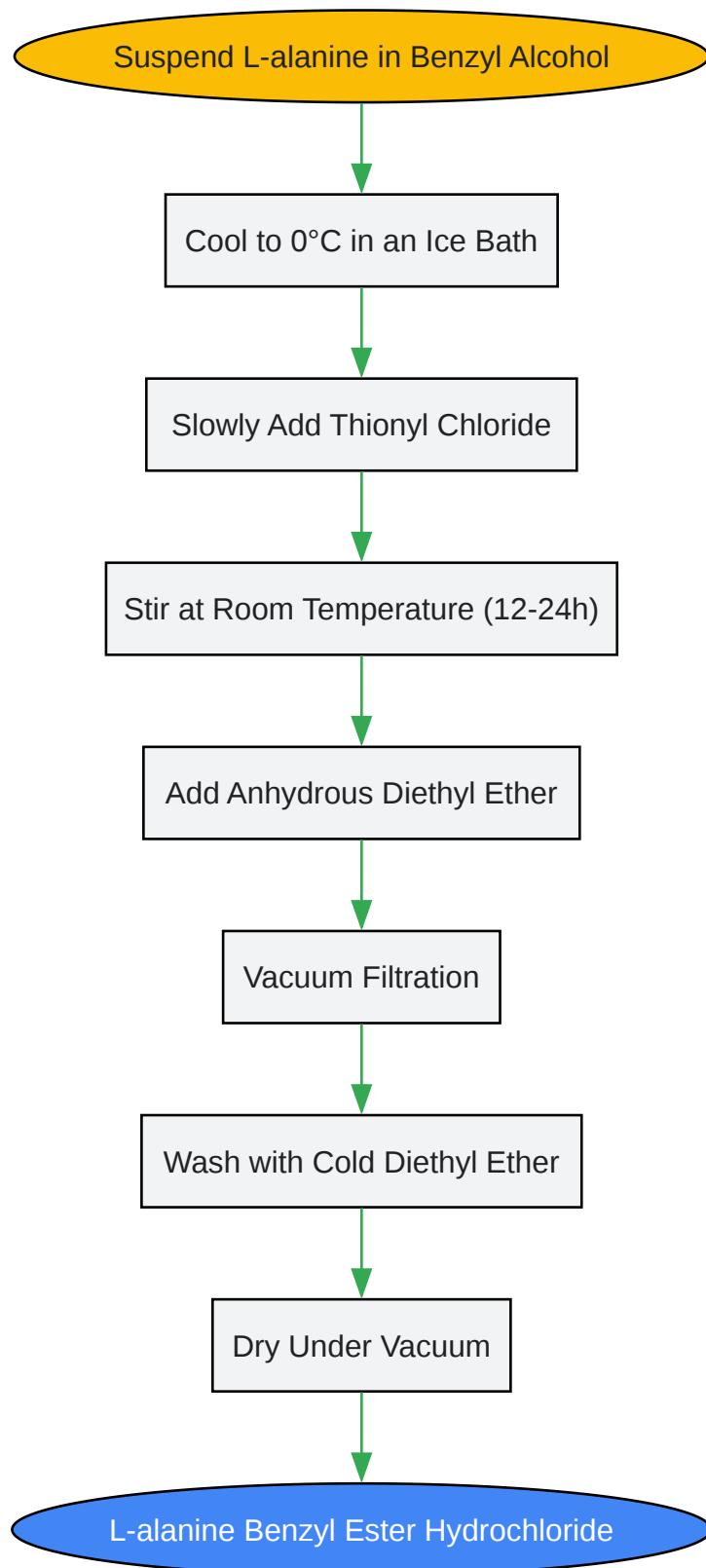
Materials:

- L-alanine
- Benzyl alcohol
- Thionyl chloride (SOCl₂)
- Anhydrous diethyl ether

- Magnetic stirrer and stirring bar
- Round-bottom flask
- Reflux condenser with a drying tube
- Ice bath
- Büchner funnel and filter paper

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-alanine (1.0 equivalent) in an excess of benzyl alcohol (e.g., 5-10 equivalents).
- **Cooling:** Cool the suspension in an ice bath to 0°C with continuous stirring.
- **Addition of Thionyl Chloride:** Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension. Maintain the temperature at 0°C during the addition. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, add anhydrous diethyl ether to the reaction mixture to precipitate the product.
- **Isolation:** Collect the white precipitate by vacuum filtration using a Büchner funnel.
- **Purification:** Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted benzyl alcohol and other impurities.
- **Drying:** Dry the purified L-alanine benzyl ester hydrochloride under vacuum to obtain a white crystalline solid.

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Caption: Experimental workflow for the synthesis of L-alanine benzyl ester hydrochloride.

Applications in Drug Development and Research

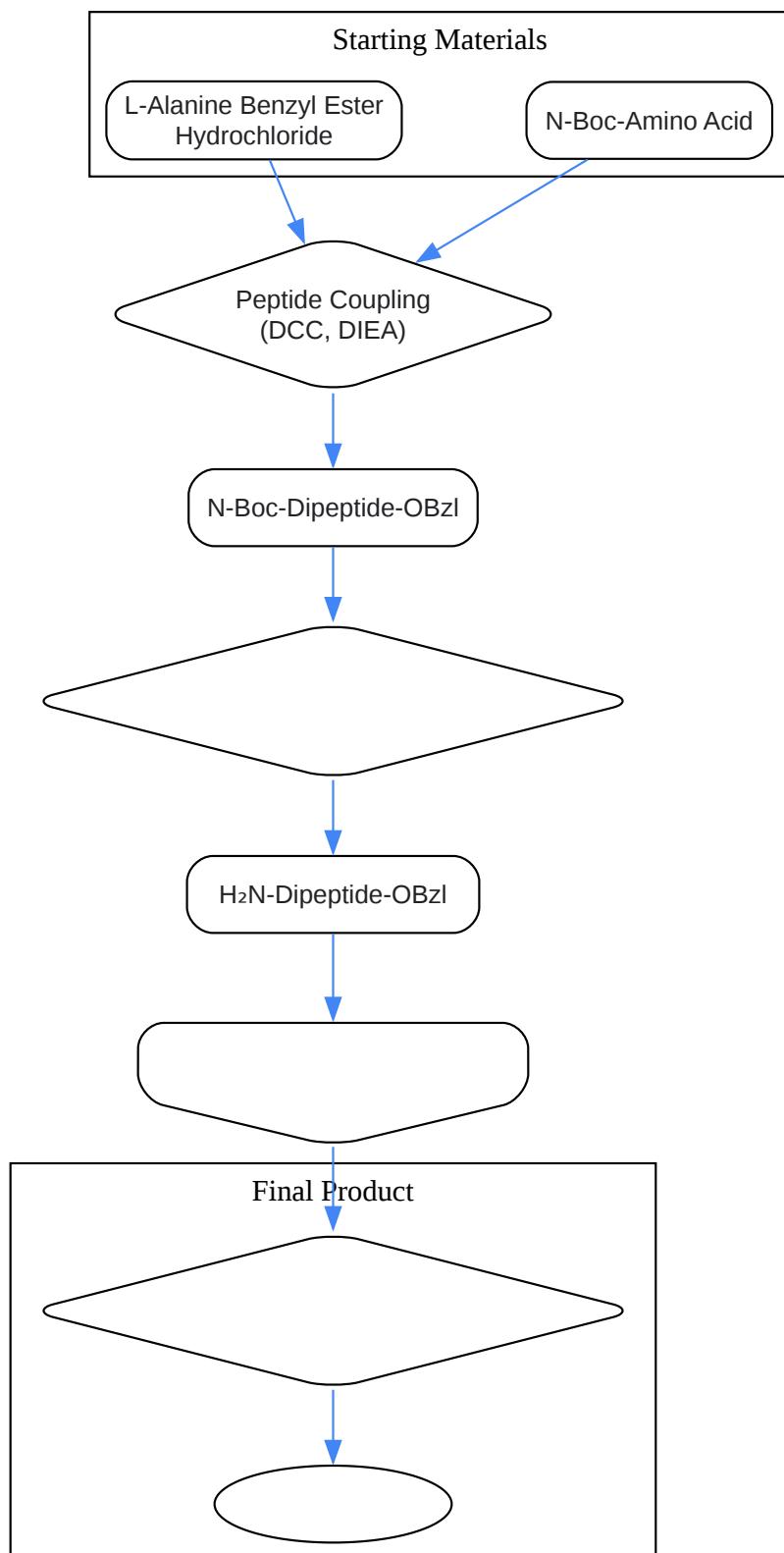
The primary application of L-alanine benzyl ester hydrochloride is as a protected amino acid building block in peptide synthesis.

Peptide Synthesis

The benzyl ester group effectively protects the carboxylic acid functionality of L-alanine, preventing it from participating in unwanted side reactions during peptide bond formation. The hydrochloride salt improves the handling and stability of the compound.

General Workflow for Dipeptide Synthesis:

- Deprotection of the Coupling Partner: The N-terminally protected amino acid (e.g., Boc-Xxx-OH) is activated.
- Coupling: The activated N-protected amino acid is coupled with L-alanine benzyl ester hydrochloride in the presence of a coupling agent (e.g., DCC, HBTU) and a base (e.g., DIEA) to neutralize the hydrochloride.
- Deprotection of the Dipeptide: The N-terminal protecting group (e.g., Boc) of the resulting dipeptide can be removed to allow for further chain elongation.
- Final Deprotection: The C-terminal benzyl ester can be removed at the end of the synthesis, typically by hydrogenolysis.



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Caption: Signaling pathway for dipeptide synthesis using L-alanine benzyl ester hydrochloride.

Conclusion

L-alanine benzyl ester hydrochloride is a versatile and indispensable reagent in the field of peptide chemistry and drug development. Its well-defined structure and properties, coupled with established synthetic protocols, make it a reliable building block for the construction of complex peptide-based therapeutics and research tools. This guide provides the core technical information required by researchers and scientists to effectively utilize this compound in their work.

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References

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